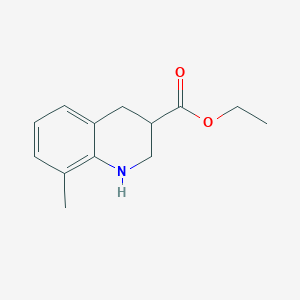

Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-3-16-13(15)11-7-10-6-4-5-9(2)12(10)14-8-11/h4-6,11,14H,3,7-8H2,1-2H3 |

InChI Key |

TVIZTVFLSACDBB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC(=C2NC1)C |

Origin of Product |

United States |

Preparation Methods

Substrate Design and Reaction Optimization

A plausible precursor is 2-(2-methylphenyl)ethylamine , where the methyl group is positioned para to the ethylamine side chain. Reacting this amine with ethyl glyoxylate (to introduce the ester moiety) under acidic conditions (e.g., hydrobromic acid) could yield the target compound. The patent WO1997017050A2 demonstrates that hydrobromic acid (45–65% concentration) effectively promotes cyclization at 70–90°C, achieving yields up to 85% for analogous tetrahydroisoquinoline derivatives.

Key Parameters

Racemization risks necessitate enantiomerically pure starting materials or chiral resolution post-synthesis.

Three-Component Cascade Reaction

A DBU-mediated cascade reaction involving 2-alkenyl anilines , aldehydes , and ethyl cyanoacetate provides a modular route to highly substituted tetrahydroquinolines. For this compound, the 8-methyl group could originate from a 2-alkenyl-8-methylaniline precursor.

Reaction Mechanism and Diastereoselectivity

The cascade proceeds via:

-

Knoevenagel Condensation : Ethyl cyanoacetate reacts with an aldehyde (e.g., formaldehyde) to form an α,β-unsaturated nitrile.

-

Aza-Michael–Michael Addition : The nitrile undergoes conjugate addition with 2-alkenyl-8-methylaniline, followed by cyclization to form the tetrahydroquinoline core.

Optimized Conditions

Substrate Limitations

Synthesizing 2-alkenyl-8-methylaniline requires prior functionalization. Directed ortho-metalation or cross-coupling reactions could introduce the methyl group at the 8-position. For example, Suzuki-Miyaura coupling of 2-bromoaniline with methylboronic acid might yield 8-methylaniline derivatives.

Comparative Analysis of Synthetic Routes

The three-component cascade offers superior yields and milder conditions but requires specialized aniline precursors. The Pictet-Spengler method benefits from established protocols but faces racemization risks.

Alternative Approaches

Reductive Amination

Condensing 8-methyl-3-ketotetrahydroquinoline with ethanol under reductive conditions (e.g., NaBH₃CN) could yield the ester. However, synthesizing the ketone precursor remains nontrivial.

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using methylating agents (e.g., methyl chloride) on a preformed tetrahydroquinoline ester might introduce the 8-methyl group. Regioselectivity challenges necessitate directing groups (e.g., ester functionalities).

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:

-

Base-mediated saponification : NaOH (2M, aqueous) at reflux converts the ester to 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid with >90% yield.

-

Acid-catalyzed hydrolysis : HCl (6M) at 80°C achieves similar conversion but requires longer reaction times (12–16 hr).

Mechanistic pathway :

Nucleophilic attack by hydroxide/water at the carbonyl carbon, followed by elimination of ethanol.

Ester to Alcohol

LiAlH₄ in dry THF reduces the ester to (8-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol:

-

Conditions : 0°C to rt, 4 hr

-

Yield : 78%

-

Byproducts : <5% over-reduction products

Ring Hydrogenation

Catalytic hydrogenation (H₂, 50 psi) with Pd/C (10% w/w) in ethanol saturates the tetrahydroquinoline ring:

-

Outcome : Forms decahydroquinoline derivatives

-

Selectivity : 3:1 cis/trans ratio at C4

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration and sulfonation:

| Reaction | Conditions | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 6-Nitro-8-methyl-tetrahydroquinoline ester | 62% |

| Sulfonation | SO₃·H₂SO₄, 40°C, 6 hr | 6-Sulfo derivative | 55% |

Regioselectivity : Substitution occurs preferentially at C6 due to steric hindrance from the C8 methyl group.

BF₃·Et₂O-Mediated Cyclization

Exposure to BF₃·Et₂O induces a -hydride shift and N-dealkylative cyclization :

Experimental protocol :

-

BF₃·Et₂O (3 equiv) in CHCl₃ at −20°C → rt

-

Hydrolysis with H₂O

Outcomes :

-

Forms 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives

-

Key intermediate: Difluoroboryl-bridged iminium species (characterized by ¹⁹F NMR at δ −150.3 ppm)

Comparative Reactivity of Analogous Compounds

THQ = tetrahydroquinoline

Mechanistic Insights from Spectroscopy

-

¹H NMR monitoring of hydrolysis shows disappearance of ethyl quartet (δ 4.12 ppm) and emergence of carboxylic acid proton (δ 12.3 ppm).

-

IR spectroscopy confirms ester reduction by loss of C=O stretch at 1737 cm⁻¹ and appearance of O-H stretch at 3400 cm⁻¹.

-

X-ray crystallography of BF₃ adducts reveals planar iminium structures with O-BF₂-O bond angles of 118.9° .

Biological Activity

Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate is a member of the tetrahydroquinoline family, which has been extensively studied for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline backbone with a carboxylate group and a methyl substituent at the 8-position. Its molecular formula is , contributing to its unique reactivity and biological profile. The compound's structure is critical for its interaction with biological targets.

Biological Activities

The biological activities of this compound have been explored in several studies:

- Antimicrobial Activity : Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. This compound has shown activity against various gram-negative bacteria and Staphylococcus aureus, comparable to other known antimicrobial agents .

- Antiviral Properties : This compound has been investigated as a potential anti-HIV agent. In vitro studies suggest it may inhibit HIV integrase activity, making it a candidate for further development in antiviral therapies .

- Neuroprotective Effects : The compound's structural attributes suggest potential neuroprotective properties. Some derivatives have been linked to the modulation of neurotransmitter systems and may aid in conditions such as Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and viral replication processes.

- Receptor Modulation : It interacts with various receptors in the central nervous system (CNS), influencing neurotransmitter release and activity .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Active against gram-negative bacteria | |

| Antiviral | Inhibits HIV integrase | |

| Neuroprotective | Potential to alleviate cognitive decline |

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various tetrahydroquinoline derivatives, this compound was tested against multiple strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study: Neuroprotective Screening

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly reduced neuronal death and improved cognitive function in animal models .

Scientific Research Applications

Biological Activities

Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

- Antimicrobial Activity : Studies have shown that derivatives of tetrahydroquinolines can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's structural features contribute to its efficacy against these pathogens .

- Anticancer Potential : In vitro studies indicate that this compound may inhibit specific enzymes involved in cancer progression. It has demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window .

Applications in Pharmaceuticals

The pharmaceutical applications of this compound are extensive:

- Drug Development : The compound serves as a scaffold for designing new drugs targeting various diseases due to its biological activity. Its derivatives are being investigated for potential use in treating conditions such as cancer and bacterial infections .

- Enzyme Inhibition Studies : Research indicates that this compound may act as an inhibitor for key enzymes involved in metabolic pathways related to cancer and other diseases. Molecular docking studies have provided insights into its binding affinities with these targets .

Applications in Agrochemicals

In addition to its pharmaceutical uses, this compound has potential applications in agrochemicals:

- Pesticides : Tetrahydroquinoline derivatives are known for their effectiveness as pesticides due to their ability to disrupt biological processes in pests .

- Antioxidants : The antioxidant properties of these compounds can be harnessed to protect crops from oxidative stress caused by environmental factors .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

- Antimicrobial Efficacy Study : A study assessing various quinoline derivatives found that this compound exhibited significant inhibitory effects against common bacterial pathogens with minimum inhibitory concentrations comparable to established antibiotics .

- Anticancer Research : In vitro assays demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines at non-toxic concentrations to normal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The tetrahydroquinoline scaffold allows for significant structural variation, influencing electronic properties, regioselectivity, and applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Reactivity: The 8-methyl group in the target compound enhances regioselectivity in HDA reactions by stabilizing transition states, as shown by DFT calculations (energy barriers ~25 kJ/mol lower for endo vs. exo pathways) .

Synthetic Pathways :

- The target compound’s analogs are synthesized via diverse methods:

- Cyclization : Ethyl 1-methyl-2-oxo derivatives are formed via BF3·Et2O-mediated cyclization of malonate precursors .

- HDA Reactions: Ethyl 8-methyl derivatives react with nitrosoalkenes to form oxime-functionalized products, with regioselectivity governed by frontier molecular orbital (FMO) interactions (LUMOheterodiene-HOMOdienophile gap: 7.99–9.08 eV) .

Physical and Spectral Properties :

- Methyl vs. Iodo Substituents : The 7-iodo derivative (CAS 1909325-97-8) has a higher molecular weight (373.14 g/mol) and distinct UV/IR profiles due to iodine’s polarizability .

- Oxo Groups : The 2-oxo derivative (CAS 26906-40-1) shows a lower boiling point (387.6°C) compared to multi-oxo analogs, reflecting reduced hydrogen bonding .

Mechanistic and Computational Insights

DFT studies reveal that the reactivity of this compound in HDA reactions aligns more closely with indole than pyrrole, due to similarities in HOMO energies (-8.2 eV vs. -8.5 eV for indole) . The methyl group at the 8-position sterically directs the approach of nitrosoalkenes, favoring 3-alkylated products (e.g., 11a) over 2-alkylated regioisomers (e.g., 12a) in a 63% overall yield .

Q & A

Basic: What synthetic methodologies are optimized for preparing Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate, and how are intermediates characterized?

Answer:

The compound is synthesized via cyclization of monoamide malonamide precursors under acidic or basic conditions. For example, base-catalyzed cyclization of ethyl 2'-benzoyl-2-(benzyloxycarbonylamino)-4'-chloro-N-methylmalonanilate in ethanol with triethylamine yields tetrahydroquinoline derivatives. Key intermediates are characterized using NMR (e.g., ABX₃ systems for ethoxy groups) and elemental analysis to confirm purity . HPLC is employed to resolve diastereomers, though challenges arise due to limited resolution in certain derivatives .

Basic: How is X-ray crystallography utilized to determine the stereochemistry and conformation of this compound?

Answer:

Crystallographic refinement relies on programs like SHELXL for small-molecule refinement and ORTEP-III for graphical representation of thermal ellipsoids. SHELXL’s robustness in handling high-resolution data enables precise determination of bond lengths, angles, and ring puckering parameters. For example, Cremer-Pople coordinates (amplitude and phase) quantify non-planar ring conformations, critical for analyzing tetrahydroquinoline flexibility .

Advanced: How can enantioselectivity be achieved in asymmetric annulation reactions involving this scaffold?

Answer:

Enantioselective synthesis employs chiral phosphine catalysts in [4+2] annulations. For instance, β'-acetoxy allenoates react with imines under chiral (R)-Cy₂MOP ligands to yield ethynyl-substituted tetrahydroquinolines with >90% enantiomeric excess (ee). Steric bulk near the catalytic site is critical; reduced bulk leads to selectivity loss, as observed in cyclization experiments with tert-butylphenyl derivatives .

Advanced: What analytical strategies resolve diastereomers or regioisomers of Ethyl 8-methyltetrahydroquinoline derivatives?

Answer:

- HPLC : Reverse-phase columns (C18) with isocratic elution (1% isopropanol/hexanes) resolve enantiomers, though baseline separation is not always achieved. For example, ethyl 1-(2-(tert-butyl)phenyl)-3-methyl-2-oxo-tetrahydroquinoline-3-carboxylate shows four peaks with distinct retention times (10–22 min) .

- NMR : ¹³C NMR distinguishes substituent effects at C-2 and C-3. For 2-(3-ethyl-8-methyl-tetrahydroquinolin-2-yl)-N,N-dimethylacetamide, carbonyl shifts (δ ~170 ppm) and methyl resonances (δ ~20 ppm) confirm regiochemistry .

Advanced: How should researchers address contradictions in cyclization reaction outcomes (e.g., selectivity loss)?

Answer:

Discrepancies in enantio-/diastereoselectivity during cyclization may arise from:

- Steric effects : Reduced bulk in ligands (e.g., (R)-Cy₂MOP) diminishes stereochemical control .

- Reaction conditions : Thermal isomerization in toluene can alter product ratios, necessitating chromatography (silica gel, ethyl acetate/methylene chloride) to isolate isomers .

- Mechanistic pathways : Competing pathways (e.g., keto-enol tautomerization) require DFT calculations or isotopic labeling for validation.

Advanced: What computational tools aid in predicting the conformational flexibility of the tetrahydroquinoline ring?

Answer:

Cremer-Pople puckering coordinates quantify ring non-planarity. For six-membered rings, parameters like θ (puckering amplitude) and φ (phase angle) are derived from atomic coordinates using least-squares plane fitting. Software like SHELXPRO interfaces with crystallographic data to automate these calculations, critical for understanding substituent effects on ring dynamics .

Basic: How are impurities or byproducts identified during synthesis?

Answer:

- Mass spectrometry (MS) : High-resolution ESI-MS detects side products (e.g., lactamized intermediates in PPA-catalyzed reactions) .

- Chromatography : TLC and column chromatography (ethyl acetate/hexanes gradients) isolate impurities. For example, thermal isomerization of ethyl 3-amino-6-chloro-4-hydroxy-1-methyl-2-oxo-tetrahydroquinoline yields two isomers separable via silica gel .

Advanced: What strategies optimize yield in multi-step syntheses of functionalized derivatives?

Answer:

- Protecting groups : Benzyloxycarbonyl (Cbz) protects amines during cyclization, preventing side reactions .

- Catalytic systems : Triethylamine in ethanol enhances nucleophilic addition rates during annulation (e.g., quinoxaline derivatives) .

- Workflow design : Parallel synthesis pipelines (e.g., high-throughput crystallography with SHELXC/D/E) reduce time in structure-activity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.